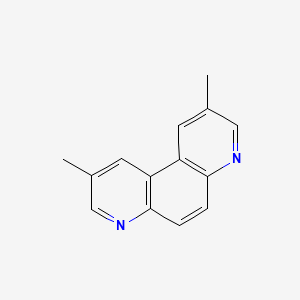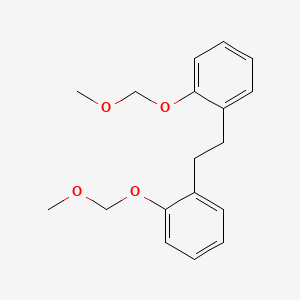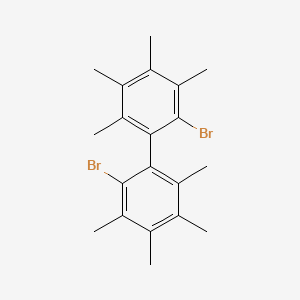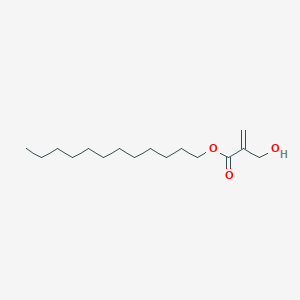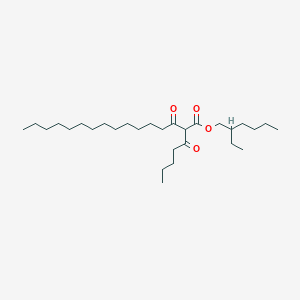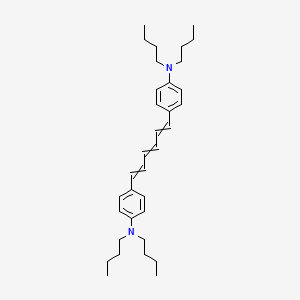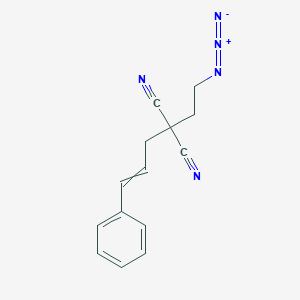
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile is a chemical compound that features both azide and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves the reaction of 3-phenylprop-2-en-1-yl bromide with sodium azide, followed by the addition of malononitrile. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be explosive under certain conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The nitrile group can be reduced to amines.
Substitution: The azide group can participate in substitution reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method to form triazoles.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Used in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile largely depends on the specific reaction it undergoes. For example, in the CuAAC reaction, the azide group reacts with an alkyne to form a triazole ring. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process .
Comparison with Similar Compounds
Similar Compounds
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile: Contains both azide and nitrile groups.
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)acetate: Contains an ester group instead of nitrile.
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)amine: Contains an amine group instead of nitrile.
Uniqueness
The presence of both azide and nitrile groups in this compound makes it a versatile compound for various chemical transformations.
Properties
CAS No. |
649759-80-8 |
|---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
2-(2-azidoethyl)-2-(3-phenylprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C14H13N5/c15-11-14(12-16,9-10-18-19-17)8-4-7-13-5-2-1-3-6-13/h1-7H,8-10H2 |
InChI Key |
QUBKZJGNWRSMID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CCN=[N+]=[N-])(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
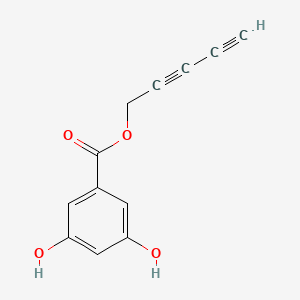
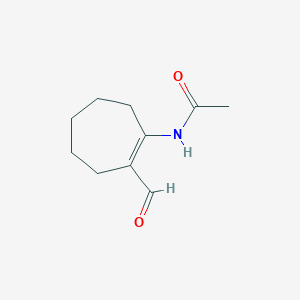
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
